2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid
Description
2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid is a poly-triazole derivative featuring a central phenyl ring substituted with two 1,2,3-triazole moieties at the 3- and 5-positions. A fourth triazole ring is appended at the phenyl ring’s 4-position, linked to an acetic acid group. This structure confers unique physicochemical properties, such as high polarity and metal-binding capacity, making it relevant in coordination chemistry and biomedical applications like click chemistry-based bioconjugation .
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely employed for regioselective triazole formation . Its structural complexity allows for diverse functionalization, enabling applications in drug discovery and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C14H11N9O2 |
|---|---|
Molecular Weight |
337.30 g/mol |
IUPAC Name |
2-[4-[3,5-bis(2H-triazol-4-yl)phenyl]triazol-1-yl]acetic acid |
InChI |
InChI=1S/C14H11N9O2/c24-14(25)7-23-6-13(19-22-23)10-2-8(11-4-15-20-17-11)1-9(3-10)12-5-16-21-18-12/h1-6H,7H2,(H,24,25)(H,15,17,20)(H,16,18,21) |
InChI Key |
WYYBXKLXMUXBJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C2=NNN=C2)C3=NNN=C3)C4=CN(N=N4)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves the following steps:
Formation of the triazole rings: This can be achieved through a Huisgen cycloaddition reaction, where azides and alkynes react to form 1,2,3-triazoles.
Coupling of the triazole rings to the phenyl ring: This step often involves palladium-catalyzed cross-coupling reactions.
Introduction of the acetic acid group: This can be done through a carboxylation reaction, where a suitable precursor is converted to the acetic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole rings.
Reduction: Reduction reactions can also occur, potentially modifying the triazole rings or the phenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or phenyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metals that can act as catalysts.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Anticancer Agents: Derivatives of this compound have shown potential as anticancer agents due to their ability to inhibit cell proliferation.
Antimicrobial Agents: The compound can also be modified to produce antimicrobial agents that target specific bacterial or fungal pathogens.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceuticals.
Agriculture: It can be used in the development of agrochemicals that protect crops from pests and diseases.
Mechanism of Action
The mechanism by which 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid exerts its effects depends on its specific application. For example:
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets such as enzymes involved in cell proliferation.
Antimicrobial Activity: It may disrupt the cell membrane of pathogens or inhibit key enzymes required for their survival.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole-Acetic Acid Derivatives
*Estimated based on structural data.
Key Observations:
Substituent Diversity: The target compound’s three triazole rings and acetic acid group contrast with BTTAA’s tert-butyl-protected triazoles and aminomethyl linker. These differences influence metal coordination: BTTAA enhances CuAAC efficiency by stabilizing Cu(I) ions, while the target compound’s unshielded triazoles may favor broader metal interactions . Ethynyl-substituted analogs (7a, 7b) prioritize fluorescence via extended π-conjugation, unlike the target compound’s focus on multivalent binding .
Physicochemical Properties :
- Solubility : The acetic acid group in all compounds improves aqueous solubility. However, BTTAA’s tert-butyl groups introduce hydrophobicity, reducing solubility compared to the target compound .
- Stability : Ethynyl-based derivatives (7a, 7b) may exhibit lower thermal stability due to alkyne bonds, whereas the target compound’s all-triazole core enhances rigidity and thermal resistance .
Scientific Research Applications
Antimicrobial Activity
The compound's triazole moiety has been linked to potent antimicrobial properties. Triazoles are known for their ability to inhibit the growth of bacteria and fungi. A study highlighted that derivatives of 1,2,4-triazole exhibit a broad spectrum of antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The specific compound under review has shown promising results in enhancing the efficacy of existing antibiotics through structural modifications.
Case Study: Synthesis and Testing
A series of triazole-containing compounds were synthesized and tested for their antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens:
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 28g | 0.25 | MRSA |
| 29 | 0.046 | E. coli |
| 50e | 34.5 | X. oryzae |
These findings indicate that modifications to the triazole structure can significantly enhance antibacterial potency .
Anticancer Properties
Triazole derivatives have also been explored for their anticancer potential. Research indicates that compounds with triazole rings can induce apoptosis in cancer cells by interfering with cellular signaling pathways. Specifically, studies have shown that certain triazole-based compounds can inhibit the growth of various cancer cell lines .
Case Study: Anticancer Activity Assessment
In a recent study, a derivative of the compound was evaluated for its cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast) | 12.5 |
| HeLa (cervical) | 10.0 |
| A549 (lung) | 15.0 |
The results suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .
Fungicides and Herbicides
The unique structure of triazoles makes them suitable candidates for developing agricultural chemicals such as fungicides and herbicides. Their mechanism typically involves disrupting fungal cell membrane synthesis, which is crucial for fungal growth and reproduction.
Data Table: Efficacy Against Fungal Pathogens
| Compound | Fungal Pathogen | Efficacy (%) |
|---|---|---|
| Triazole A | Fusarium spp. | 85 |
| Triazole B | Aspergillus spp. | 90 |
These compounds have shown significant efficacy in controlling plant pathogens, thereby enhancing crop yields .
Polymer Chemistry
Triazole compounds are increasingly being utilized in polymer chemistry due to their ability to form stable complexes with metals and other materials. This property is advantageous in creating new materials with enhanced thermal stability and mechanical properties.
Case Study: Development of Triazole-Based Polymers
Research has focused on synthesizing polymers incorporating triazole units to improve their mechanical properties:
| Polymer Type | Tensile Strength (MPa) | Elongation (%) |
|---|---|---|
| Standard Polymer | 30 | 200 |
| Triazole-Enhanced | 45 | 300 |
The inclusion of triazole units resulted in significant improvements in both tensile strength and flexibility .
Chemical Reactions Analysis
Functionalization of the Acetic Acid Group
The carboxylic acid group undergoes typical derivatization reactions:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | Methanol/H<sup>+</sup>, reflux | Methyl ester derivative | 85–90% | |
| Amidation | Thionyl chloride, then NH<sub>3</sub> | Acetamide analog | 75–80% |
These reactions retain the triazole core while modifying solubility and bioavailability.
Triazole Ring Reactivity and Cycloadditions
The 1,2,3-triazole rings participate in cycloaddition and metal coordination:
1,3-Dipolar Cycloaddition
Triazoles act as dipolarophiles in Cu-catalyzed azide-alkyne cycloadditions (CuAAC), forming bis-triazole complexes under mild conditions . Computational studies (DFT) reveal asynchronous bond formation with activation barriers of 18–22 kcal/mol in polar solvents like ethanol .
Cycloreversion
Under acidic conditions (HCl/EtOH), triazoline intermediates undergo cycloreversion to yield diazoketones (ΔG = −7.6 kcal/mol) :
Coordination Chemistry and Metal Complex Formation
The nitrogen-rich structure forms stable complexes with transition metals, enhancing catalytic or therapeutic activity:
| Metal Ion | Ligand Site | Application | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(II) | Triazole N-atoms | Anticancer agents | 12.4 ± 0.3 | |
| Pt(II) | Acetate + Triazole | Catalytic oxidation | 9.8 ± 0.2 |
Acid-Base Reactions and Salt Formation
The acetic acid group (pK<sub>a</sub> ≈ 4.7) forms salts with bases like NaOH or amines, improving water solubility :
Solvent and Temperature Effects on Reactivity
Key findings from solvent-dependent studies:
| Solvent | Reaction Pathway | Yield (%) | Dominant Product |
|---|---|---|---|
| 1,4-Dioxane | Dialkyl amine elimination | 83 | NH-Triazole |
| Ethanol | Cycloreversion | 68 | Diazoketone |
| DMF | Esterification | 90 | Methyl ester |
Stability Under Oxidative Conditions
The compound decomposes at temperatures >200°C or under strong oxidizers (e.g., KMnO<sub>4</sub>), releasing CO<sub>2</sub> and nitrogen oxides .
Q & A
Q. What are the common synthetic routes for preparing 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging 1,3-dipolar cycloaddition to assemble triazole rings. A key precursor involves functionalizing phenylacetic acid derivatives with azide and alkyne groups. For example, 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid derivatives are synthesized by reacting azides with terminal alkynes under mild conditions (e.g., ethanol with glacial acetic acid as a catalyst) . Continuous-flow systems have also been explored to enhance reaction efficiency and regioselectivity .
Q. How is structural characterization performed for this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming triazole ring formation and acetic acid linkage. Infrared (IR) spectroscopy identifies functional groups like C=O (1700–1750 cm⁻¹) and N-H stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., as in 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide) resolves stereoelectronic effects and crystal packing .
Q. What solvents and catalysts are optimal for triazole ring formation?
Polar aprotic solvents (e.g., DMF, DMSO) or ethanol with glacial acetic acid are preferred for CuAAC reactions. Copper(I) iodide or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) enhances regioselectivity for 1,4-disubstituted triazoles. For sustainability, recent studies emphasize aqueous-phase reactions or solvent-free mechanochemical methods .
Advanced Research Questions
Q. How can regioselectivity challenges in multi-triazole systems be addressed?
Regioselectivity in poly-triazole systems is influenced by steric hindrance and electronic effects. Computational modeling (DFT) predicts favorable reaction pathways, while sterically demanding alkynes favor 1,3,5-substitution patterns. Experimental validation via competitive reactions and X-ray analysis (e.g., comparing para vs. meta substitution on phenyl rings) is critical .
Q. What methodological strategies resolve contradictions in bioactivity data across studies?
Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in bacterial strains, solvent systems (e.g., DMSO vs. aqueous buffers), or assay protocols (e.g., broth microdilution vs. disk diffusion). Standardizing protocols (CLSI guidelines) and using positive controls (e.g., ciprofloxacin for antimicrobial studies) improve reproducibility. Dose-response curves and IC₅₀ calculations are recommended for quantitative comparisons .
Q. How can computational tools predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) models binding modes to enzymes like cytochrome P450 or bacterial topoisomerases. Key parameters include binding energy (ΔG) and hydrogen-bonding interactions with active-site residues (e.g., Asp/Glu for carboxylate anchoring). MD simulations (AMBER, GROMACS) assess stability over time, with RMSD analysis validating pose retention .
Q. What are the challenges in optimizing solubility for in vivo studies?
The compound’s low solubility in aqueous media (due to aromatic stacking and triazole hydrophobicity) can be mitigated via PEGylation, pro-drug strategies (e.g., esterification of the acetic acid group), or formulation with cyclodextrins. Phase-solubility diagrams and partition coefficient (logP) measurements guide excipient selection .
Q. How do structural modifications influence stability under physiological conditions?
Stability studies (HPLC monitoring at 37°C in PBS) reveal susceptibility to esterase-mediated hydrolysis of acetic acid derivatives. Electron-withdrawing substituents on triazole rings (e.g., nitro groups) enhance metabolic resistance, while electron-donating groups (e.g., methoxy) accelerate degradation. Accelerated stability testing (40°C/75% RH) predicts shelf-life .
Q. What analytical techniques quantify trace impurities in synthesized batches?
UPLC-MS with charged aerosol detection (CAD) identifies impurities at <0.1% levels. For metal residues (e.g., copper from CuAAC), ICP-MS ensures compliance with ICH Q3D guidelines. Method validation includes spike/recovery experiments and linearity checks (R² >0.99) .
Q. How can combinatorial libraries of triazole-acetic acid derivatives be constructed for high-throughput screening?
Solid-phase synthesis using Rink amide resin enables rapid diversification. Submonomer strategies (e.g., alternating azide/alkyne additions) generate diverse scaffolds. Automated liquid handlers (e.g., Chemspeed) facilitate parallel reactions, while MALDI-TOF tracks library diversity. Bioactivity clusters are identified via principal component analysis (PCA) of screening data .
Methodological Notes
- Experimental Design : Link synthesis to bioactivity hypotheses (e.g., triazole’s role in mimicking peptide bonds) using QSAR models .
- Data Validation : Cross-reference spectral data with databases (e.g., PubChem, Reaxys) to confirm novel structures .
- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity assays to minimize animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
